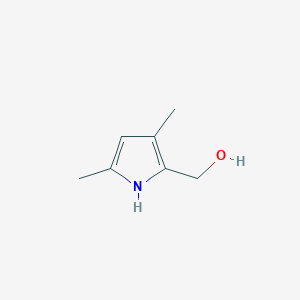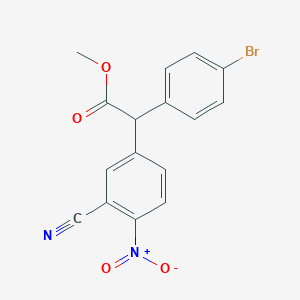
1,1,3-Trihydroperfluoropropyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl chloroformate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the formation of unwanted by-products. The reaction is exothermic and requires careful temperature control to ensure the safety and efficiency of the process .
Industrial Production Methods
In industrial settings, the production of 2,2,3,3-tetrafluoropropyl chloroformate is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and improve the overall yield and purity of the product . The use of automated systems also enhances the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetrafluoropropyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form corresponding carbamates and carbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3,3-tetrafluoropropanol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol).
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Carbamates and carbonates.
Hydrolysis: 2,2,3,3-Tetrafluoropropanol and carbon dioxide.
Reduction: 2,2,3,3-Tetrafluoropropanol.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluoropropyl chloroformate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,2,3,3-tetrafluoropropyl chloroformate involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic groups (e.g., amines, alcohols) to form stable covalent bonds . This reactivity is attributed to the electron-withdrawing effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon . The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetrafluoropropyl chloroformate can be compared with other fluorinated chloroformates, such as:
2,2,3,3-Tetrafluoropropyl methacrylate: This compound is used in the synthesis of fluorinated polymers and exhibits similar reactivity due to the presence of fluorine atoms.
2,2,3,3,4,4,5,5-Octafluoro-1-pentyl chloroformate: This compound is used as a derivatizing agent in analytical chemistry and has higher fluorine content, which enhances its reactivity and stability.
2,3,4,5,6-Pentafluorobenzyl chloroformate: This compound is also used as a derivatizing agent and exhibits unique reactivity due to the presence of a benzyl group.
The uniqueness of 2,2,3,3-tetrafluoropropyl chloroformate lies in its balance of reactivity and stability, making it a versatile reagent in various chemical and industrial applications .
Eigenschaften
IUPAC Name |
2,2,3,3-tetrafluoropropyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF4O2/c5-3(10)11-1-4(8,9)2(6)7/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTKESLGCGNOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
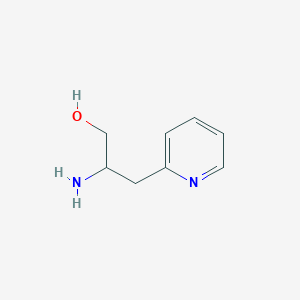
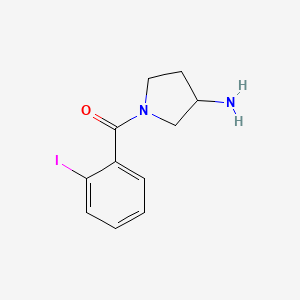



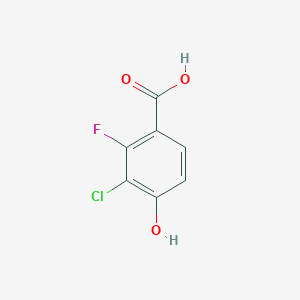
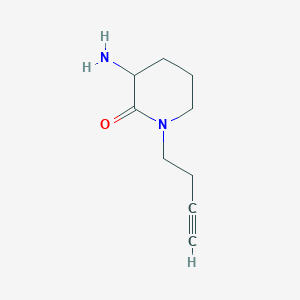
![Benzenamine, 4,4'-[(4-chloro-3-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B12088739.png)
![Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-](/img/structure/B12088755.png)


